molecular formula C14H9NO5 B3131897 4-Formylphenyl 3-nitrobenzoate CAS No. 359644-57-8

4-Formylphenyl 3-nitrobenzoate

Cat. No.: B3131897
CAS No.: 359644-57-8
M. Wt: 271.22 g/mol
InChI Key: LHPZKPAQBMCACL-UHFFFAOYSA-N
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Description

4-Formylphenyl 3-nitrobenzoate is an organic compound with the molecular formula C14H9NO5. It is characterized by the presence of a formyl group (–CHO) attached to a phenyl ring and a nitrobenzoate ester group. This compound is used in various chemical reactions and has applications in scientific research.

Scientific Research Applications

4-Formylphenyl 3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety information for 4-Formylphenyl 3-nitrobenzoate indicates that it may be harmful if swallowed, inhaled, or in contact with skin . It may cause eye irritation and may be harmful if absorbed through the skin . Precautionary measures include avoiding inhalation, ingestion, skin and eye contact, and dust formation .

Mechanism of Action

Target of Action

It has been used as a crosslinker in the formation of a dual stimuli-responsive hydrogel . This suggests that its targets could be various functional groups present in polymers or biological macromolecules.

Mode of Action

4-Formylphenyl 3-nitrobenzoate interacts with its targets through chemical reactions, specifically crosslinking reactions. In the context of hydrogel formation, it reacts with amine-based polysaccharides, such as chitosan, to form a crosslinked network . The resulting changes include the formation of a stable, three-dimensional structure that can respond to external stimuli such as pH and UV light .

Biochemical Pathways

The compound’s nitrobenzoate moiety is known to undergo reductive pathways in certain bacterial species . More research is needed to fully understand the biochemical pathways affected by this compound.

Pharmacokinetics

Its use in hydrogel formation suggests that it may have potential applications in drug delivery systems . In such a context, its bioavailability would be influenced by the properties of the hydrogel, including its swelling behavior and responsiveness to pH and UV light .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its application. In the case of hydrogel formation, the compound contributes to the formation of a stable, crosslinked network that can swell or deswell in response to changes in pH and UV light . This can be exploited for the controlled release of therapeutic drugs .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH and UV light responsiveness of the hydrogel formed with this compound suggest that changes in environmental pH and light conditions can affect its behavior . Additionally, the compound’s safety data indicates that it is hygroscopic, suggesting that humidity could also influence its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Formylphenyl 3-nitrobenzoate can be synthesized through a multi-step process involving the nitration of benzoic acid derivatives followed by esterification. One common method involves the nitration of benzoic acid to form 3-nitrobenzoic acid, which is then esterified with 4-formylphenol under acidic conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and esterification processes. These processes are optimized for high yield and purity, often using catalysts and controlled reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

4-Formylphenyl 3-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron (Fe) with hydrochloric acid (HCl) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used under basic conditions.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    4-Formylphenyl 4-nitrobenzoate: Similar structure but with the nitro group in the para position.

    3-Formylphenyl 4-nitrobenzoate: Similar structure but with the formyl group in the meta position.

Uniqueness

4-Formylphenyl 3-nitrobenzoate is unique due to the specific positioning of the formyl and nitro groups, which influences its reactivity and interactions in chemical and biological systems. This unique structure allows for specific applications and reactions that may not be possible with other similar compounds .

Properties

IUPAC Name

(4-formylphenyl) 3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO5/c16-9-10-4-6-13(7-5-10)20-14(17)11-2-1-3-12(8-11)15(18)19/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHPZKPAQBMCACL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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